DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol

Description

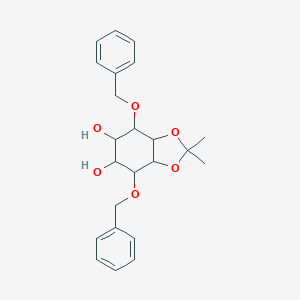

DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol is a chemically modified derivative of myo-inositol, a cyclohexanehexol critical in cellular signaling and metabolic processes. The compound features two distinct protective groups:

- 1,6-positions: Bis-isopropylidene (1-methylethylidene) groups, which confer steric hindrance and enhance stability.

- 2,5-positions: Benzyl (phenylmethyl) groups, contributing to lipophilicity and influencing reactivity.

This derivative is primarily utilized in synthetic chemistry for studying regioselective modifications of inositols and exploring applications in materials science or bioactive molecule development.

Properties

IUPAC Name |

2,2-dimethyl-4,7-bis(phenylmethoxy)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-23(2)28-21-19(26-13-15-9-5-3-6-10-15)17(24)18(25)20(22(21)29-23)27-14-16-11-7-4-8-12-16/h3-12,17-22,24-25H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLMSHJIYVKTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551898 | |

| Record name | 4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142435-92-5 | |

| Record name | 4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol typically involves multiple steps. One common method includes the reaction of appropriate benzodioxole derivatives with benzyloxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the benzodioxole core play a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Myo-Inositol Hexaacetate (C18H24O12)

Structural Features: Fully acetylated myo-inositol (six acetate groups). Key Data (from ):

| Property | Value | Reference |

|---|---|---|

| Retention Time (min) | 36.72 | |

| Concentration (%) | 6.15 |

Comparison :

- Polarity : Acetate groups increase polarity compared to the target compound’s bulky isopropylidene and benzyl groups.

- Applications: Myo-inositol hexaacetate is studied for antioxidant properties, whereas the target compound’s lipophilicity may suit membrane-permeable applications .

Topiramate (C12H21NO8S)

Structural Features: 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sulfamate. Key Properties (from ):

Comparison :

Methyl Linoleate and Oleate

Structural Features : Methyl esters of unsaturated fatty acids (, entries 10–11).

Key Data :

| Compound | Retention Time (min) | Concentration (%) | Reference |

|---|---|---|---|

| Methyl linoleate | 37.98 | 60.95 | |

| Methyl oleate | 37.97 | 15.23 |

Comparison :

- Lipophilicity : Methyl esters exhibit moderate retention times, suggesting intermediate polarity. The target compound’s benzyl groups likely increase retention in chromatographic systems compared to these esters.

- Applications : Fatty acid esters are used in lipid studies, whereas the target compound’s complex structure suits specialized synthetic routes .

Structural and Functional Analysis Table

Research Findings and Implications

- Stability and Reactivity: The target compound’s isopropylidene groups enhance stability against hydrolysis compared to acetylated inositols, making it suitable for prolonged reactions .

- Lipophilicity: Benzyl groups likely increase membrane permeability, contrasting with polar derivatives like myo-inositol hexaacetate.

Biological Activity

DL-1,6-bis-o-(1-Methylethylidene)-2,5-bis-o-(phenylmethyl)-myo-inositol is a synthetic derivative of myo-inositol, notable for its structural modifications that enhance its biological activity. This compound is characterized by the presence of isopropylidene and benzyl protecting groups, which are crucial for its chemical stability and reactivity in biological systems.

- Molecular Formula : C26H32O6

- Molecular Weight : 440.5 g/mol

- CAS Number : 142435-92-5

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Hydroxyl Groups : Myo-inositol is treated with acetone in the presence of an acid catalyst to form isopropylidene-protected inositol.

- Benzyl Protection : The remaining hydroxyl groups are protected using benzyl chloride and a base like sodium hydride.

These synthetic routes ensure that the compound retains its biological activity while preventing unwanted reactions during subsequent applications.

The biological activity of this compound is primarily linked to its role in cellular signaling pathways. It may interact with enzymes and receptors involved in inositol signaling, influencing processes such as cell growth and differentiation.

In Vitro Studies

Research has demonstrated that derivatives of myo-inositol, including this compound, can serve as substrates for phosphatidylinositol synthase. For instance, studies indicate that various substituted myo-inositols exhibit significant uptake by intact cells and can modulate phosphatidylinositol metabolism in fibroblast cells .

Enzyme Inhibition

Recent findings suggest that structurally similar compounds exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). These activities suggest potential therapeutic applications for conditions like Alzheimer's disease and glaucoma. The Ki values for these inhibitory effects range from 65 to 765 μM depending on the specific enzyme and compound structure .

Study 1: Phosphatidylinositol Pathway Modulation

In a study evaluating various myo-inositol derivatives, this compound was shown to effectively compete with myo-[3H]inositol uptake in fibroblast cells. This indicates its potential as a probe for studying the phosphatidylinositol signaling pathway .

Study 2: Enzyme Inhibition Profiles

A series of novel inositols derived from similar synthetic routes were tested for their inhibitory effects on AChE and CA isoenzymes. The results highlighted that these derivatives could be developed into drug candidates targeting neurodegenerative diseases due to their effective inhibition profiles .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C26H32O6 |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 142435-92-5 |

| Enzyme Inhibition (Ki values) | AChE: 193.28 - 765.08 μM |

| hCA I: 87.59 - 237.95 μM | |

| hCA II: 65.08 - 538.98 μM |

Q & A

Q. What synthetic strategies are employed to introduce protecting groups in the synthesis of DL-1,6-bis-O-(1-Methylethylidene)-2,5-bis-O-(phenylmethyl)-myo-inositol?

The synthesis of this compound typically involves sequential protection of hydroxyl groups on the myo-inositol core. Key steps include:

- Isopropylidene protection : Used to block hydroxyl groups at positions 1,6 via acid-catalyzed ketal formation with acetone derivatives .

- Benzylation : Positions 2,5 are protected using benzyl groups, often via Williamson ether synthesis or nucleophilic substitution with benzyl halides under basic conditions .

- Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) and confirmed via for regioselectivity and purity .

Q. How can researchers confirm the regioselectivity of protecting group installation?

Regioselectivity is validated through:

- NMR spectroscopy : and NMR spectra reveal distinct chemical shifts for protons adjacent to isopropylidene and benzyl groups. For example, benzyl-protected carbons exhibit upfield shifts (~70–80 ppm in ) compared to unprotected hydroxyls .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns consistent with the expected structure .

Q. What stability considerations are critical during storage and handling of this compound?

- Hydrolytic sensitivity : The isopropylidene groups are acid-labile and may hydrolyze under aqueous acidic conditions. Storage in anhydrous solvents (e.g., dry DCM or THF) at –20°C is recommended .

- Light and oxygen : Benzyl ethers are generally stable but may degrade under prolonged UV exposure. Use amber vials and inert atmospheres (N/Ar) for long-term storage .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in derivatives of myo-inositol with multiple protecting groups?

Enantiomeric resolution often requires:

- Chiral auxiliaries : Diastereomeric camphanate derivatives are formed by reacting racemic intermediates with enantiopure camphanic acid chloride. These diastereomers are separated via column chromatography or crystallization .

- Polarimetry : Confirmation of enantiopurity is done by measuring specific rotation () and comparing with literature values (e.g., for L-myo-inositol derivatives in CHCl) .

Q. What methodologies optimize the removal of benzyl groups without disrupting acid-labile isopropylidene protections?

- Catalytic hydrogenolysis : Pd/C under H atmosphere selectively cleaves benzyl ethers while preserving isopropylidene groups. Reaction conditions (e.g., 1 atm H, 25°C, 12–24 hours) must be carefully controlled to avoid over-reduction .

- Alternative deprotection : Lewis acids like BF-EtO can remove benzyl groups but risk hydrolyzing isopropylidene ketals. Compatibility testing via small-scale trials is advised .

Q. How can researchers address contradictory NMR data when characterizing intermediates?

Discrepancies in NMR signals may arise from:

- Dynamic stereochemistry : Rotamers or ring-flipping in isopropylidene-protected intermediates can split peaks. Variable-temperature (VT) NMR studies (e.g., –40°C to 60°C) resolve these effects .

- Impurity masking : Trace solvents (e.g., DMSO-d) or moisture may shift signals. Use deuterated chloroform (CDCl) for baseline stability and repeat spectra after rigorous drying .

Analytical and Application-Oriented Questions

Q. What advanced techniques quantify functionalized myo-inositol derivatives in complex mixtures?

- Enzymatic assays : myo-Inositol dehydrogenase (e.g., from Bacillus sp.) can be adapted to detect free hydroxyl groups post-deprotection. Coenzyme specificity (NAD/NADP) must be validated for modified substrates .

- HPLC-MS : Reverse-phase HPLC coupled with ESI-MS enables quantification using calibration curves. A C18 column with acetonitrile/water gradients separates protected inositol derivatives .

Q. How does the steric bulk of protecting groups influence downstream reactivity in glycosylation or phosphorylation?

- Steric hindrance : Bulky benzyl groups at positions 2,5 can block nucleophilic attacks at adjacent hydroxyls, directing phosphorylation/glycosylation to unprotected sites (e.g., position 3 or 4) .

- Kinetic studies : Competing reactions (e.g., benzyl vs. isopropylidene deprotection) are monitored via for phosphorylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.